molecular formula C6H4F2N2O B8445522 N-(2,6-difluoropyridin-3-yl)formamide

N-(2,6-difluoropyridin-3-yl)formamide

Cat. No.: B8445522
M. Wt: 158.11 g/mol
InChI Key: QEJHMMQHROTPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluoropyridin-3-yl)formamide is a pyridine derivative featuring a formamide group (-NHCHO) at the 3-position and fluorine atoms at the 2- and 6-positions of the pyridine ring. The fluorine substituents likely enhance electron-withdrawing effects, influencing reactivity and stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C6H4F2N2O

Molecular Weight

158.11 g/mol

IUPAC Name

N-(2,6-difluoropyridin-3-yl)formamide

InChI

InChI=1S/C6H4F2N2O/c7-5-2-1-4(9-3-11)6(8)10-5/h1-3H,(H,9,11)

InChI Key

QEJHMMQHROTPFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1NC=O)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Formamides and Pivalamides

N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide ()
  • Structure : Features a pivalamide group (-NHC(O)C(CH₃)₃) and substituents (fluoro, iodo, formyl) on the pyridine ring.
  • The iodine atom introduces heavy atom effects, which may influence spectroscopic properties or reactivity in cross-coupling reactions .
N-(2-chloro-6-formylpyridin-3-yl)pivalamide ()
  • Structure : Contains a chlorine atom at the 2-position and a formyl group at the 6-position.
  • Comparison : Chlorine’s lower electronegativity compared to fluorine (in the target compound) may reduce the pyridine ring’s electron deficiency. The formyl group at position 6 could enhance electrophilicity, contrasting with fluorine’s inductive effects in the target compound .

Formamide Derivatives with Aromatic Moieties

N-(4-methoxyphenyl)formamide 2-O-β-D-xyloside ()
  • Structure : Combines a formamide group with a glycosylated aromatic ring (β-D-xylose).
  • Comparison : The xyloside moiety significantly increases polarity and aqueous solubility, which may enhance bioavailability in biological systems. In contrast, the pyridine ring in the target compound likely reduces polarity, favoring lipid membrane penetration .
Formoterol-Related Compounds E and F ()
  • Structure: Formamide groups attached to hydroxy-phenyl-ethanolamine backbones (e.g., N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]-formamide).
  • Analytical Data : Retention times (0.4–0.7) and relative response factors (1.00–1.75) from HPLC analyses () suggest these compounds exhibit distinct chromatographic behavior compared to simpler pyridine-based formamides. The target compound’s fluorine substituents may shorten retention times due to increased polarity .

Agrochemical Formamides

N-(2,2,2-trichloro-1-(4-morpholinyl)ethyl)formamide (Trimorphamide) ()
  • Use : Registered as a pesticide.
  • Comparison : The trichloroethyl and morpholine groups introduce significant hydrophobicity and conformational rigidity. The target compound’s difluoropyridine core may offer improved photostability and reduced environmental persistence compared to chlorinated analogs .

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